Terminal Amine vs. Terminal Carboxylic Acid: Conjugation Chemistry and Synthetic Workflow Efficiency for Pomalidomide 4'-PEG2-amine
Pomalidomide 4'-PEG2-amine (terminal amine, CAS 2245697-87-2) and its direct functional analog Pomalidomide-PEG2-COOH (terminal carboxylic acid, CAS 2140807-17-4) represent two complementary conjugation handles for PROTAC assembly. The amine terminus of the target compound enables direct amide bond formation with carboxyl-containing target protein ligands via standard carbodiimide-mediated coupling chemistry, whereas the carboxylic acid variant requires an amine-functionalized target ligand for analogous coupling . This functional group complementarity directly determines which target ligand scaffolds can be efficiently conjugated without additional chemical modification steps. The compound's amine group has been demonstrated to facilitate rapid conjugation with carboxyl linkers through standard coupling reactions .
| Evidence Dimension | Terminal functional group for conjugation |
|---|---|
| Target Compound Data | Primary amine (-NH2) terminus, supplied as hydrochloride salt |
| Comparator Or Baseline | Pomalidomide-PEG2-COOH (CAS 2140807-17-4): carboxylic acid (-COOH) terminus |
| Quantified Difference | Complementary reactivity profile: amine reacts with carboxyl-containing target ligands; carboxylic acid reacts with amine-containing target ligands |
| Conditions | Standard amide bond formation via carbodiimide coupling chemistry (e.g., EDC/HOBt or HATU/DIPEA) |
Why This Matters
The amine terminus enables direct conjugation to the large class of target protein ligands bearing carboxylic acid moieties, expanding the accessible PROTAC design space without requiring additional functional group interconversion steps.
